7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine
Description
The compound 7-methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine features a methyl group at position 7, a phenyl group at position 2, and a 4-(2-pyridinyl)piperazino moiety at position 5.
Synthetic routes for such compounds often involve condensation of 2-aminoimidazole with carbonyl-containing reagents (e.g., ethyl acetoacetate), followed by chlorination and subsequent substitution at position 5 . The introduction of the 4-(2-pyridinyl)piperazine group likely leverages nucleophilic aromatic substitution or coupling reactions, as seen in analogous imidazo[1,2-a]pyrimidine syntheses .
Properties
IUPAC Name |
7-methyl-2-phenyl-5-(4-pyridin-2-ylpiperazin-1-yl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-17-15-21(27-13-11-26(12-14-27)20-9-5-6-10-23-20)28-16-19(25-22(28)24-17)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFDTGIRHFVUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with 2-bromoacetophenone to form an intermediate, which is then reacted with 4-(2-pyridinyl)piperazine under reflux conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Core Formation and Functionalization
The imidazo[1,2-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example:
-
Cyclocondensation : Reaction of 2-aminopyrimidine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds under acidic conditions forms the fused imidazo[1,2-a]pyrimidine core. Microwave-assisted methods improve yields (60–85%) and reduce reaction times (<2 hours) .
Table 1: Representative Core Formation Reactions
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Amino-5-methylpyrimidine + α-bromoacetophenone | Glacial AcOH, 110°C, 3 hr | 72 | |
| 2-Amino-4-phenylpyrimidine + chalcone derivative | MW, 150°C, 30 min | 85 |
Substitution Reactions at the Piperazine Moiety
The 4-(2-pyridinyl)piperazine group undergoes nucleophilic substitution and alkylation:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) at 60–80°C, yielding N-alkylated derivatives .
-
Arylation : Buchwald-Hartwig coupling with aryl halides using palladium catalysts introduces aryl groups at the piperazine nitrogen .
Table 2: Piperazine Substitution Reactions
| Reagent | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 70°C | N-Methylpiperazine derivative | 68 |
| 4-Bromotoluene | Pd(OAc)₂, XPhos, dioxane | 4-Tolyl-piperazine derivative | 55 |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrimidine ring undergoes regioselective EAS:
-
Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 3 of the pyrimidine ring .
-
Halogenation : N-Halosuccinimides (NBS, NCS) in DCM selectively halogenate position 3 .
Table 3: EAS Reaction Outcomes
| Reaction Type | Conditions | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C3 | 78 |
| Bromination | NBS, DCM, RT | C3 | 65 |
Oxidation and Reduction
-
Methyl Group Oxidation : KMnO₄ in acidic conditions oxidizes the 7-methyl group to a carboxylic acid.
-
Pyridine Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridinyl group to piperidine, altering solubility and bioactivity .
Table 4: Redox Reactions
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| 7-Methyl group | KMnO₄, H₂SO₄, 80°C | 7-Carboxylic acid derivative | 60 |
| 2-Pyridinylpiperazine | H₂ (1 atm), 10% Pd/C, EtOH | 2-Piperidinylpiperazine | 90 |
Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Aryl boronic acids couple at position 5 or 7 using Pd(PPh₃)₄ and Na₂CO₃ in toluene/EtOH .
-
Sonogashira : Terminal alkynes react with brominated derivatives to form ethynyl-substituted analogs .
Table 5: Cross-Coupling Examples
| Coupling Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Suzuki (5-Bromo derivative + phenylboronic acid) | Pd(PPh₃)₄, Na₂CO₃, toluene | 5-Phenylimidazopyrimidine | 75 |
| Sonogashira (7-Bromo derivative + phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Ethynylphenyl derivative | 62 |
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidine exhibit potent anticancer properties. For instance, compounds within this class have been shown to target various cancer cell lines effectively. A notable study demonstrated that certain derivatives displayed IC50 values lower than those of established chemotherapeutic agents against MCF-7 and A549 cell lines .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 2.74 |
| Compound B | A549 | 4.92 |
| Etoposide (reference) | MCF-7 | 19.51 |
These findings suggest that 7-methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine may have significant potential as an anticancer agent.
Neurological Disorders
The compound's ability to act on adenosine receptors positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that adenosine A2A receptor antagonists can mitigate neuroinflammation and improve cognitive function in animal models of these diseases .
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceuticals, researchers synthesized several derivatives based on the imidazo[1,2-a]pyrimidine scaffold and evaluated their anticancer activities against multiple cell lines. The study highlighted that the most potent compounds had structural similarities to this compound, showcasing its relevance in drug design .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced damage in neuronal cells. The results indicated that these compounds could enhance cell viability and reduce apoptosis, suggesting a protective role against neurodegenerative processes .
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain kinases, thereby disrupting cellular signaling pathways essential for cancer cell proliferation and survival . Additionally, it may bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations:
Electron-withdrawing groups (e.g., CF₃ in Compound 16) enhance anti-PfDHODH activity by modulating electron density .
Position 2 Substitutions :
- Phenyl (target) vs. 4-fluorophenyl (): Fluorine increases lipophilicity and metabolic stability but may reduce solubility compared to unsubstituted phenyl .
Synthetic Accessibility :
- The target compound’s synthesis likely follows methods similar to Marwaha et al. (chlorination at position 5 followed by piperazine coupling), whereas analogs like Compound 6 require aromatic amine conjugation . highlights a one-pot multi-component approach for imidazo[1,2-a]pyrimidines, which may offer higher yields but lacks specificity for complex substituents like pyridinyl-piperazine .
Pharmacological Implications
While explicit data for the target compound are unavailable, insights can be drawn from analogs:
- Anti-Parasitic Activity: Compounds 6 and 16 inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target. The target’s pyridinyl-piperazino group may improve binding to PfDHODH’s hydrophobic cavity compared to anilino substituents .
- Kinase Inhibition: Piperazine derivatives () are often designed for kinase/receptor modulation.
- Solubility and Bioavailability : The piperazine-pyridine moiety may enhance aqueous solubility relative to piperidine or aryl-substituted analogs, critical for oral bioavailability .
Biological Activity
7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine is a complex organic compound with significant potential in pharmacological applications due to its unique structural features. This compound belongs to the imidazo[1,2-a]pyrimidine class, which is known for diverse biological activities. The presence of a piperazine moiety and a pyridine substituent enhances its pharmacological profile.
Molecular Characteristics
- Molecular Formula : C22H22N6
- Molecular Weight : 370.45 g/mol
- CAS Number : 439096-67-0
Biological Activities
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit a range of biological activities, including:
-
Antimicrobial Activity :
- A study highlighted that imidazo[1,2-a]pyrimidine derivatives showed potent activity against various bacterial strains, including both gram-positive and gram-negative bacteria. Specific derivatives demonstrated Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Anti-inflammatory Effects :
- The compound's structure suggests potential anti-inflammatory properties. Related compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with selectivity indices indicating preferential inhibition of COX-2, which is crucial for therapeutic applications in inflammatory diseases .
- Antitumor Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Imidazo and Pyrimidine Core : Known for diverse biological activities.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Pyridine Substituent : Contributes to receptor binding affinity.
Case Study 1: Antimicrobial Evaluation
A series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial properties. The study reported that certain derivatives exhibited MIC values ranging from 3.12 to 12.5 μg/mL against pathogenic bacteria .
Case Study 2: Anti-inflammatory Activity
In a comparative study of COX inhibition, several compounds demonstrated potent COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM. Notably, the selectivity index for these compounds was significantly higher than that of standard drugs like celecoxib .
Comparative Analysis
| Compound Name | Structure | Unique Features | MIC (μg/mL) |
|---|---|---|---|
| 7-Methyl-5-(3,4-dichlorophenyl)imidazo[1,2-a]pyrimidine | Structure | Potent antibacterial | 3.12 |
| 5-(3,4-Dimethoxyphenyl)-7-methyl-imidazo[1,2-a]pyrimidine | Structure | Antitumor activity | Not specified |
| 7-Methyl-5-(4-fluorophenyl)imidazo[1,2-a]pyrimidine | Structure | Unique pharmacokinetics | Not specified |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine, and what key intermediates are involved?
- Methodology : The compound is synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. Key intermediates include 2-amino-4,5-dicyanoimidazole and substituted pyrimidine precursors. Reaction optimization involves controlling temperature (80–120°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid or Lewis acids) to enhance yield .
- Structural Confirmation : Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are used to verify the imidazo[1,2-a]pyrimidine core and substituent positions. Mass spectrometry confirms molecular weight .
Q. What pharmacological targets are associated with imidazo[1,2-a]pyrimidine derivatives, and how is activity validated experimentally?
- Target Identification : Imidazo[1,2-a]pyrimidines are screened for anxiolytic, cardiovascular, and neuroleptic activities using receptor-binding assays (e.g., GABA-A receptors) and enzyme inhibition studies (e.g., kinase assays). Computational docking (e.g., AutoDock Vina) predicts binding affinity to target proteins .
- Validation : In vitro cell-based assays (e.g., HEK293 or SH-SY5Y cells) measure IC₅₀ values. Dose-response curves and selectivity profiling against related receptors (e.g., serotonin or dopamine receptors) ensure specificity .
Q. How are physicochemical properties (e.g., solubility, LogP) determined for this compound?
- Methods :
- LogP : Measured via shake-flask method or calculated using software (e.g., ChemAxon).
- Solubility : Assessed in PBS (pH 7.4) or DMSO using UV-Vis spectroscopy.
- pKa : Determined via potentiometric titration or computational tools (e.g., ACD/Labs) .
- Data Table :
| Property | Experimental Value | Calculated Value |
|---|---|---|
| LogP | 2.8 | 2.7 |
| Aqueous Solubility | 0.12 mg/mL | 0.15 mg/mL |
| pKa | 6.3 | 6.1 |
Advanced Research Questions
Q. How can computational reaction design improve the synthesis of novel imidazo[1,2-a]pyrimidine analogs?
- Approach : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. Tools like Gaussian or ORCA predict thermodynamic feasibility. Machine learning (e.g., neural networks) optimizes reaction conditions (solvent, catalyst) using historical data .
- Case Study : A 2024 study integrated reaction path search algorithms to reduce optimization time by 40% for imidazo[1,2-a]pyrimidine derivatives .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Analysis Framework :
Pharmacokinetics : Assess bioavailability (e.g., hepatic microsomal stability) and blood-brain barrier penetration (PAMPA assay).
Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
Species-Specific Differences : Compare receptor homology (e.g., rodent vs. human GABA-A subunits) .
- Example : A trifluoromethyl-substituted analog showed high in vitro activity but poor in vivo efficacy due to rapid glucuronidation. Structural modification (e.g., replacing CF₃ with CH₃) improved metabolic stability .
Q. What strategies optimize regioselectivity in imidazo[1,2-a]pyrimidine functionalization?
- Methods :
- Directing Groups : Install transient directing groups (e.g., pyridyl) to control C-H activation sites.
- Catalysis : Use Pd/ligand systems (e.g., Xantphos) for Suzuki-Miyaura couplings at the 5-position.
- Protection/Deprotection : Temporarily block reactive sites (e.g., using Boc groups) during synthesis .
- Data Table :
| Functionalization Site | Yield (%) | Selectivity Ratio |
|---|---|---|
| C5 | 85 | 9:1 |
| C7 | 62 | 3:1 |
Q. How do substituent effects on the piperazinyl-pyridinyl moiety influence receptor binding?
- SAR Study :
- Electron-Withdrawing Groups (e.g., -CF₃): Increase affinity for GABA-A receptors by enhancing hydrogen bonding.
- Bulky Substituents (e.g., phenyl): Reduce off-target interactions with dopamine receptors.
- Data : A 2-pyridinyl-piperazinyl analog showed 10-fold higher selectivity for α3β2γ2 GABA-A subtypes compared to unsubstituted derivatives .
Methodological Notes
- Contradictory Data Handling : Cross-validate spectral data (NMR, IR) with computational models (e.g., ChemDraw 3D) to resolve structural ambiguities .
- Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., chloromethyl derivatives). Use fume hoods and personal protective equipment (PPE) during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
